Superior Affinity for MD-2 Co-Receptor Compared to Gingerol and Shogaol
1-Dehydro-10-gingerdione (1D10G) demonstrates a higher binding affinity for the MD-2 co-receptor than its close structural analogs, gingerol and shogaol [1]. This was established in a study that delineated a new mechanism of action, showing that 1D10G directly inhibits the binding of lipopolysaccharide (LPS) to MD-2, a critical step in TLR4 activation, more effectively than the other ginger isolates.
| Evidence Dimension | Binding Affinity to MD-2 Co-receptor |
|---|---|
| Target Compound Data | Higher affinity (qualitative ranking from head-to-head study) |
| Comparator Or Baseline | Gingerol, Shogaol |
| Quantified Difference | 1D10G > Gingerol and Shogaol (qualitative ranking from head-to-head study; specific Ki values not reported) |
| Conditions | In vitro binding assay (LPS displacement) |
Why This Matters
This demonstrates a unique, target-specific interaction not shared by other major ginger bioactives, making 1D10G the preferred tool for MD-2/TLR4 pathway research.
- [1] Park SH, Kyeong MS, Hwang Y, Ryu SY, Han SB, Kim Y. Inhibition of LPS binding to MD-2 co-receptor for suppressing TLR4-mediated expression of inflammatory cytokine by 1-dehydro-10-gingerdione from dietary ginger. Biochem Biophys Res Commun. 2012;419(4):735-740. View Source
